2-fluoroethane-1-sulfonamide
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Overview
Description
2-Fluoroethane-1-sulfonamide is an organosulfur compound with the molecular formula C₂H₆FNO₂S It is characterized by the presence of a sulfonamide group attached to a fluoroethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoroethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethanol with chlorosulfonic acid to form 2-fluoroethane-1-sulfonyl chloride, which is then reacted with ammonia to yield this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
2-Fluoroethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: It serves as a probe for studying enzyme mechanisms involving sulfonamide groups.
Medicine: It has potential as a precursor for developing new pharmaceuticals, particularly those targeting bacterial infections.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoroethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes that rely on sulfonamide groups for their activity. This inhibition occurs through competitive binding, where the compound mimics the natural substrate of the enzyme, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar in structure but lacks the fluoroethane moiety.
Ethanesulfonamide: Similar but without the fluorine atom.
Benzenesulfonamide: Contains a benzene ring instead of the fluoroethane group.
Uniqueness
2-Fluoroethane-1-sulfonamide is unique due to the presence of both a fluoroethane group and a sulfonamide group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which are not observed in its analogs.
Properties
IUPAC Name |
2-fluoroethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUNHFOOMPJZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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